N-(3-bromophenyl)-2,4-difluorobenzamide
Description
N-(3-Bromophenyl)-2,4-difluorobenzamide is a halogenated benzamide derivative characterized by a 2,4-difluorobenzoyl group linked to a 3-bromophenylamine moiety. This compound belongs to a class of molecules where fluorine and bromine substituents are strategically positioned to influence electronic properties, solubility, and biological interactions. The presence of fluorine atoms enhances metabolic stability and membrane permeability, while the bromine atom may contribute to halogen bonding in target interactions .
Properties
Molecular Formula |
C13H8BrF2NO |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C13H8BrF2NO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18) |
InChI Key |
ODNJEZMMSBKYLU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Contrasts
- Substituent Effects : Chlorine/fluorine in pyrimidine or pyrazole rings (e.g., 4h–4m) enhance antifungal activity, whereas bromine may improve target affinity via halogen bonds .
- Positional Isomerism : 2,4-Difluoro vs. 2,6-difluoro configurations (e.g., Chlorfluazuron) significantly alter biological specificity .
- Material Properties : Fluorine-driven intermolecular interactions (e.g., polymorphs in ) suggest that the target compound’s solid-state behavior could be tunable via crystallization conditions.
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